
5-Chloro-2-((1-((4-ethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Chloro-2-((1-((4-ethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms . It also contains a pyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been a subject of extensive research . These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación
Antiviral Activity
Research on pyrimidine derivatives, including those with chloro substitutions, has demonstrated potential antiviral activities. For example, derivatives of 2,4-diaminopyrimidines have been studied for their antiretroviral properties, particularly against retroviruses, showcasing the broader utility of pyrimidine compounds in developing antiviral therapies (Hocková et al., 2003).
Crystal Structures in Drug Design
The study of crystal structures of pyrimethamine derivatives, a compound related to the pyrimidine family, aids in understanding drug interactions at the molecular level. This knowledge is crucial for designing drugs with specific biological targets, emphasizing the role of pyrimidine derivatives in medicinal chemistry (Balasubramani et al., 2007).
Synthetic Applications
Synthetic routes involving pyrimidine derivatives have been explored for creating new chemical entities. For instance, reactions of certain dithiazoles with amines have led to novel disulfides and cyanoformamidines, highlighting the versatility of pyrimidine and its derivatives in synthetic organic chemistry (Lee & Kim, 1993).
Pharmacological Evaluation
Pyrimidine analogs have been evaluated for various pharmacological activities, including antimicrobial effects. The development and characterization of such compounds contribute to the discovery of new therapeutic agents (Patel & Patel, 2012).
Heterocyclic Chemistry Innovations
The field of heterocyclic chemistry benefits from the exploration of pyrimidine derivatives, as seen in the synthesis of compounds with potential antimicrobial activity. This research underscores the significance of pyrimidine and its derivatives in developing new chemical entities with potential biological applications (Ammar et al., 2004).
Direcciones Futuras
The future directions in the research and development of piperidine derivatives, such as “5-Chloro-2-((1-((4-ethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine”, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
5-chloro-2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-2-24-14-5-7-16(8-6-14)26(22,23)21-9-3-4-15(12-21)25-17-19-10-13(18)11-20-17/h5-8,10-11,15H,2-4,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYDBKFXSGZONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)
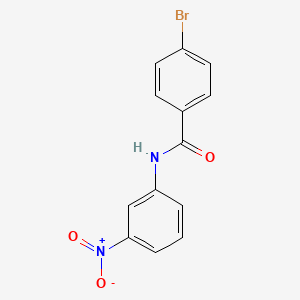
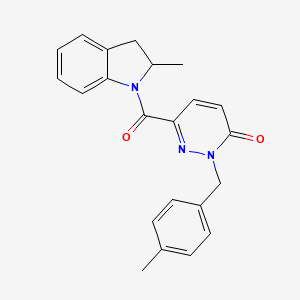
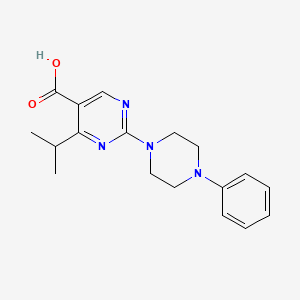
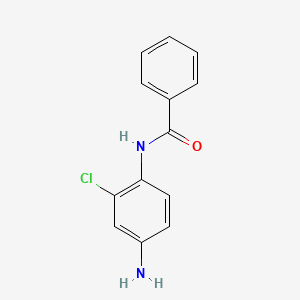
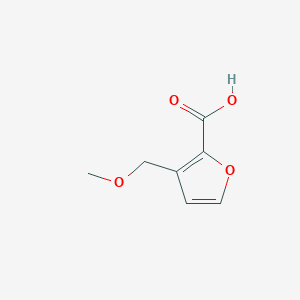
![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)
![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)
![8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2822441.png)

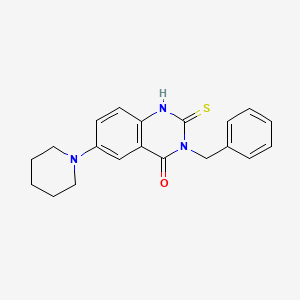
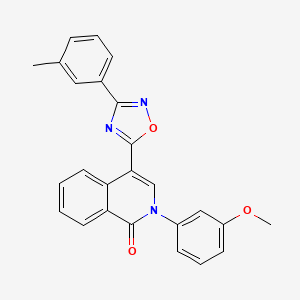
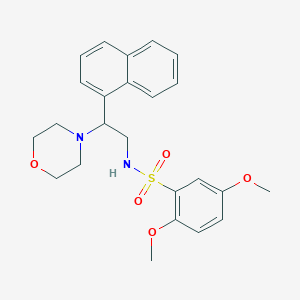
![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)
